
Homologs of the Translocon-Associated Protein
(TRAP) Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TRAP-14

Cat. No.: B165488 Get Quote

Introduction

The Translocon-Associated Protein (TRAP) complex, also known as the signal sequence

receptor (SSR) complex, is a crucial component of the protein translocation machinery within

the endoplasmic reticulum (ER) of eukaryotic cells. This heterotetrameric complex works in

concert with the Sec61 translocon to facilitate the passage of newly synthesized polypeptides

into the ER lumen and the insertion of transmembrane proteins into the ER membrane. Given

its central role in protein biogenesis, the TRAP complex is a subject of intense research,

particularly in the context of diseases arising from protein folding and trafficking defects. This

technical guide provides an in-depth overview of the TRAP complex, its homologs across

different species, its role in cellular signaling, and detailed experimental protocols for its study,

tailored for researchers, scientists, and professionals in drug development. While the term

"TRAP-14" is not a standard nomenclature, it may refer to a subunit of this complex or a related

protein. This guide will focus on the well-characterized subunits of the mammalian TRAP

complex: TRAPα (SSR1), TRAPβ (SSR2), TRAPγ (SSR3), and TRAPδ (SSR4).

The Subunits of the Translocon-Associated Protein
(TRAP) Complex
The mammalian TRAP complex is composed of four distinct subunits, each with specific roles

in the functioning of the complex.
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TRAPα (SSR1): The largest subunit, TRAPα, is a type I transmembrane protein with a large

luminal domain. It is thought to play a role in interacting with the nascent polypeptide chain.

TRAPβ (SSR2): In conjunction with TRAPδ, TRAPβ is involved in the biogenesis of tail-

anchored proteins.

TRAPγ (SSR3): This subunit is a type I transmembrane protein.

TRAPδ (SSR4): The smallest subunit of the complex.[1][2]

Mutations in the genes encoding these subunits have been linked to congenital disorders of

glycosylation.[2]

Homologs of TRAP Subunits in Different Species
The core function of protein translocation is highly conserved across eukaryotes, and as such,

homologs of the TRAP complex subunits can be found in a wide range of species. The

identification and study of these homologs in model organisms provide valuable insights into

the fundamental mechanisms of protein translocation and its regulation. The Alliance of

Genome Resources provides a centralized repository for harmonized data from various model

organisms, including information on orthologs.[3] The study of orthologs in model organisms

like Drosophila melanogaster is a powerful tool for genetic research.[4]

Table 1: Quantitative Data of TRAP Subunit Homologs
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TRAPα SSR1 P43307 Ssr1 P43308 Ttrap
Q9VHP

4
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TRAPβ SSR2 P48301 Ssr2 Q61193
CG782

5

Q9V7A

3
88% 30%

TRAPγ SSR3 Q15434 Ssr3
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4
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TRAPδ SSR4
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5
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5
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8
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0
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Sequence identity percentages are approximate and can vary based on the alignment

algorithm used.

Signaling Pathways Involving the TRAP Complex
The TRAP complex is a key player in the co-translational protein translocation pathway, which

is tightly regulated to ensure the fidelity of protein synthesis and folding. Its primary role is to

assist the Sec61 translocon in handling a subset of nascent polypeptide chains.

Co-translational Protein Translocation and N-linked
Glycosylation
During protein synthesis, ribosomes translating proteins destined for the secretory pathway are

targeted to the ER membrane. The TRAP complex is situated adjacent to the Sec61 translocon

and interacts with the nascent polypeptide as it emerges from the ribosome and enters the

translocon.[2] For many proteins, as they enter the ER lumen, they undergo N-linked
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glycosylation, a critical post-translational modification. The TRAP complex has been shown to

regulate the quality control of N-linked glycosylation, particularly during ER stress.[1]

A proposed workflow for the involvement of the TRAP complex in protein translocation and

glycosylation is depicted below.
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Diagram 1: Role of the TRAP complex in co-translational translocation and N-linked
glycosylation.
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Endoplasmic Reticulum (ER) Stress Response
The ER is equipped with a sophisticated quality control system to manage the flux of proteins.

When this system is overwhelmed, a state known as ER stress occurs, triggering the Unfolded

Protein Response (UPR). The TRAP complex has been implicated in the ER stress response,

with studies showing that its absence can lead to the under-glycosylation of certain proteins,

thereby inducing ER stress.[2]

Experimental Protocols
The study of the TRAP complex and its homologs involves a variety of molecular and cellular

biology techniques. Below are detailed methodologies for key experiments.

Identification of Homologs
Objective: To identify homologs of TRAP complex subunits in a species of interest.

Methodology: Bioinformatic Analysis

Sequence Retrieval: Obtain the amino acid sequences of the human TRAP complex

subunits (SSR1, SSR2, SSR3, and SSR4) from a protein database such as UniProt.[5]

Homology Search: Use the Basic Local Alignment Search Tool for proteins (BLASTp) to

search for homologous sequences in the target species' proteome.[6] The National Center

for Biotechnology Information (NCBI) provides a suite of BLAST tools for this purpose. For

more distant homologs, Position-Specific Iterated BLAST (PSI-BLAST) can be more

effective.[6][7]

Sequence Alignment: Perform multiple sequence alignments of the identified homologs with

the human sequences using tools like Clustal Omega or T-Coffee to assess the degree of

conservation.[8]

Phylogenetic Analysis: Construct a phylogenetic tree from the multiple sequence alignment

to visualize the evolutionary relationships between the homologs.[5]

Domain Analysis: Utilize databases like Pfam to identify conserved protein domains within

the homologous sequences, which can provide clues to their function.[7]
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Characterization of Protein-Protein Interactions
Objective: To confirm the interaction between the TRAP complex subunits and their association

with the Sec61 translocon.

Methodology: Co-immunoprecipitation (Co-IP)

Cell Lysis: Lyse cells expressing the proteins of interest under non-denaturing conditions to

preserve protein-protein interactions. A suitable lysis buffer would be RIPA buffer without

SDS or a buffer containing a mild detergent like digitonin.

Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the TRAP

subunits (e.g., anti-TRAPα).

Immune Complex Capture: Add Protein A/G-conjugated beads to the lysate to capture the

antibody-protein complex.

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound

proteins.

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample

buffer.

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western

blot using antibodies against the other TRAP subunits and a subunit of the Sec61 complex

(e.g., Sec61α) to detect their presence in the immunoprecipitated complex.

Methodology: Yeast Two-Hybrid (Y2H) System

The yeast two-hybrid system is a powerful genetic method to screen for protein-protein

interactions.[9]

Vector Construction: Clone the coding sequence of a TRAP subunit (the "bait") into a vector

that fuses it to a DNA-binding domain (e.g., LexA or GAL4-BD). Clone a library of potential

interacting partners (the "prey") into a separate vector that fuses them to a transcriptional

activation domain (e.g., GAL4-AD).
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Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey

plasmids.

Selection and Screening: Plate the transformed yeast on selective media. If the bait and prey

proteins interact, the DNA-binding domain and the activation domain are brought into

proximity, reconstituting a functional transcription factor that drives the expression of reporter

genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on selective media and turn blue

in the presence of X-gal.[9]

The following diagram illustrates the workflow for a yeast two-hybrid screen.
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Diagram 2: Workflow for a Yeast Two-Hybrid Screen.

Functional Analysis of TRAP Homologs
Objective: To determine if a homolog from another species can functionally substitute for a

mammalian TRAP subunit.

Methodology: Genetic Complementation Assay
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Generate Knockdown/Knockout Cells: Create a mammalian cell line in which the expression

of a specific TRAP subunit is knocked down (e.g., using siRNA or shRNA) or knocked out

(e.g., using CRISPR/Cas9).

Assess Phenotype: Characterize the phenotype of the knockdown/knockout cells. This could

include assessing defects in protein translocation, glycosylation, or an increased sensitivity

to ER stress-inducing agents.

Express Homolog: Introduce a plasmid expressing the homolog from the species of interest

into the knockdown/knockout cell line.

Rescue Experiment: Assess whether the expression of the homolog can rescue the

phenotype observed in the knockdown/knockout cells. A successful rescue would indicate

functional conservation.[10]

Conclusion

The Translocon-Associated Protein (TRAP) complex is an essential and conserved component

of the protein translocation machinery in eukaryotes. Understanding the structure, function, and

regulation of this complex and its homologs in different species is fundamental to deciphering

the mechanisms of protein biogenesis and the pathogenesis of diseases related to protein

misfolding and mistrafficking. The experimental protocols outlined in this guide provide a robust

framework for researchers to investigate the intricacies of the TRAP complex and its role in

cellular physiology and disease, paving the way for the development of novel therapeutic

strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The translocon-associated protein (TRAP) complex regulates quality control of N-linked
glycosylation during ER stress - PMC [pmc.ncbi.nlm.nih.gov]

2. Understanding the mammalian TRAP complex function(s) - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2446664/
https://www.benchchem.com/product/b165488?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7810369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7810369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7276530/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Harmonizing model organism data in the Alliance of Genome Resources - PMC
[pmc.ncbi.nlm.nih.gov]

4. m.youtube.com [m.youtube.com]

5. m.youtube.com [m.youtube.com]

6. Protein BLAST: Align two or more sequences using BLAST [blast.ncbi.nlm.nih.gov]

7. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]

8. researchgate.net [researchgate.net]

9. Interaction Trap/Two-Hybrid System to Identify Interacting Proteins - PMC
[pmc.ncbi.nlm.nih.gov]

10. Functional Characterization of a Redundant Plasmodium TRAP Family Invasin, TRAP-
Like Protein, by Aldolase Binding and a Genetic Complementation Test - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Homologs of the Translocon-Associated Protein (TRAP)
Complex: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165488#homologs-of-trap-14-in-different-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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